5-Pyridoxolactone

Description

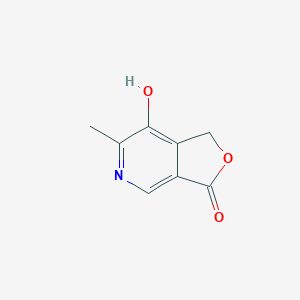

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-6-methyl-1H-furo[3,4-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-4-7(10)6-3-12-8(11)5(6)2-9-4/h2,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAXBSPBIWBREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196511 | |

| Record name | 5-Pyridoxic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Pyridoxolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4543-56-0 | |

| Record name | 7-Hydroxy-6-methylfuro[3,4-c]pyridin-3(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyridoxic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyracin-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyracin-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyridoxic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4543-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PYRIDOXIC ACID LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6Q3JV3FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Pyridoxolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Pyridoxolactone: From Metabolism to Antiviral Potential

For: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Antiviral Candidate from a Classic Pathway

The intricate web of cellular metabolism is a wellspring of bioactive molecules, often revealing novel functions for compounds once considered mere intermediates or degradation products. 5-Pyridoxolactone, a metabolite from the canonical Vitamin B6 pathway, is a prime example of this paradigm. Initially characterized as a simple catabolite, recent discoveries have illuminated its potent antiviral properties, positioning it as a molecule of significant interest for the drug development community. This guide provides a comprehensive technical overview of 5-Pyridoxolactone, synthesizing current knowledge and offering field-proven insights into its study and potential applications. We will delve into its biochemical origins, physicochemical characteristics, analytical quantification, and the compelling evidence for its future as a therapeutic lead.

Core Identity and Physicochemical Profile

5-Pyridoxolactone (IUPAC: 7-hydroxy-6-methyl-1H,3H-furo[3,4-c]pyridin-3-one), with the Chemical Abstracts Service (CAS) registry number 4543-56-0 , is a lactone derivative of 5-pyridoxic acid. Structurally, it is a bicyclic compound featuring a fused pyridine and furanone ring system.

mol [label=<

|

>]; } dot Caption: Figure 1: Chemical Structure of 5-Pyridoxolactone.

Understanding the physicochemical properties of a molecule is foundational to its development as a therapeutic agent, influencing everything from solubility and stability to its pharmacokinetic profile. While comprehensive experimental data for 5-Pyridoxolactone is not yet widely published, its properties can be reliably predicted and inferred from its structure and related Vitamin B6 compounds.

Table 1: Physicochemical Properties of 5-Pyridoxolactone

| Property | Value / Description | Rationale & Significance |

| CAS Number | 4543-56-0 | Unique identifier for substance registration. |

| Molecular Formula | C₈H₇NO₃ | Determines molecular weight and elemental composition. |

| Molecular Weight | 165.15 g/mol | Crucial for molar concentration calculations and reaction stoichiometry. Affects diffusion and membrane transport. |

| Class | Pyridinecarboxylic Acids | Belongs to a class of organic compounds containing a pyridine ring with a carboxylic acid group (in its lactone form)[1]. |

| Predicted Solubility | High water solubility predicted. | The presence of polar functional groups (hydroxyl, lactone carbonyl, pyridine nitrogen) suggests good solubility in aqueous media, which is advantageous for biological assays and potential formulation. |

| Predicted LogP | Low | A low octanol-water partition coefficient is expected, indicating hydrophilicity. This impacts membrane permeability and distribution within biological systems. |

| Stability | Likely sensitive to light and pH. | Like its precursors (e.g., Pyridoxal-5'-phosphate), the pyridine ring system is susceptible to photodegradation. The lactone ring is prone to hydrolysis under strong acidic or basic conditions, opening to form 5-pyridoxic acid. This is a critical consideration for storage and formulation. |

Biological Significance and Mechanism of Action

A Key Metabolite in the Vitamin B6 Degradation Pathway

5-Pyridoxolactone is not a synthetic anomaly but an endogenous molecule. It is a product of the Vitamin B6 degradation pathway.[2] In biological systems, particularly in microorganisms like Pseudomonas MA-1, it is formed through the dehydrogenation of pyridoxal.[1] This metabolic link is crucial, as it implies a pre-existing mechanism for its synthesis and clearance in biological systems, a factor that can be advantageous in drug development.

Potent Antiviral Activity

The most compelling reason for the heightened interest in 5-Pyridoxolactone is its recently discovered antiviral activity. Research has demonstrated that it strongly inhibits the proliferation of the Bombyx mori nucleopolyhedrovirus (BmNPV) in cultured insect cells.[2][3]

Key findings include:

-

Dose-Dependent Inhibition: The antiviral effect is directly correlated with the concentration of 5-Pyridoxolactone. In one key study, increasing concentrations (ranging from 2.5 µM to 20 µM) resulted in a significant, dose-dependent decrease in viral DNA levels.[2]

-

Non-Cytotoxic Mechanism: Crucially, the antiviral activity is not a byproduct of cellular toxicity. Cell viability assays have shown that 5-Pyridoxolactone does not significantly increase cell death at concentrations where it exhibits strong antiviral effects (up to 20 µM).[2] This is a critical hallmark of a promising therapeutic candidate, indicating a specific antiviral mechanism rather than general cytotoxicity.

-

Inhibition of Viral Entry: The molecule appears to act at an early stage of the viral life cycle. Studies have shown that the expression of key BmNPV genes involved in viral entry and early replication (such as ie1, helicase, GP64, and VP39) are strongly inhibited in the presence of 5-Pyridoxolactone.[3] This suggests a mechanism that may involve blocking viral attachment to host cell receptors or inhibiting the subsequent membrane fusion or endocytosis process.

Synthesis and Analytical Methodologies

A significant challenge for researchers interested in 5-Pyridoxolactone is the current lack of commercially available standards and published, detailed protocols for its chemical synthesis and analysis. The following sections provide logical, field-proven workflows based on the chemistry of related compounds.

Proposed Chemical Synthesis Workflow

While its biological formation is known, a robust chemical synthesis is required for producing the quantities needed for research and development. A plausible and efficient route would start from the readily available precursor, pyridoxine, and involve a selective oxidation followed by lactonization.

Protocol 1: Proposed Synthesis of 5-Pyridoxolactone from Pyridoxine

-

Rationale: This multi-step process leverages controlled oxidation to generate the necessary carboxylic acid functionality from the hydroxymethyl groups of pyridoxine, followed by an acid-catalyzed intramolecular cyclization (lactonization). Protecting groups may be necessary to ensure selectivity.

-

Step 1: Selective Oxidation of Pyridoxine.

-

Dissolve pyridoxine hydrochloride in a suitable solvent (e.g., water or a buffered solution).

-

Introduce a mild oxidizing agent (e.g., manganese dioxide, MnO₂) that preferentially oxidizes the hydroxymethyl group at the 5-position to a carboxylic acid. The hydroxyl group at the 3-position and the hydroxymethyl at the 4-position are less reactive.

-

The reaction should be stirred at a controlled temperature (e.g., room temperature to 50°C) and monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the oxidant and concentrate the filtrate under reduced pressure. The product at this stage is 5-pyridoxic acid.

-

-

Step 2: Acid-Catalyzed Lactonization.

-

Dissolve the crude 5-pyridoxic acid from Step 1 in an appropriate aprotic solvent (e.g., toluene or dioxane).

-

Add a strong acid catalyst (e.g., p-toluenesulfonic acid) and equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the lactone product.

-

Reflux the mixture until TLC/HPLC analysis indicates the completion of the reaction.

-

Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 3: Purification.

-

Purify the crude 5-Pyridoxolactone using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a similar solvent system.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the final product.

-

Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

-

Analytical Quantification in Biological Matrices

Accurate quantification is essential for pharmacokinetic, pharmacodynamic, and metabolomic studies. A robust method can be designed based on protocols for other B6 vitamers, utilizing reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5]

Protocol 2: LC-MS/MS Quantification of 5-Pyridoxolactone

-

Rationale: This method provides high sensitivity and selectivity, which is necessary for detecting low concentrations of the analyte in complex biological samples like plasma or cell lysates. The protocol involves protein precipitation to clean the sample, followed by chromatographic separation and mass spectrometric detection.

-

Step 1: Sample Preparation (Protein Precipitation).

-

To 100 µL of biological sample (e.g., plasma, serum, or cell lysate), add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of 5-Pyridoxolactone, if available, or a structurally similar compound).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.

-

-

Step 2: Chromatographic Separation.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a gradient to ensure separation from other metabolites. A typical gradient might be:

-

0-1 min: 5% B

-

1-5 min: Linear ramp to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Step 3: Mass Spectrometry Detection.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Predicted): The precursor ion would be the protonated molecule [M+H]⁺, which is m/z 166.1. The product ions would need to be determined by infusing a standard, but likely fragments would result from the loss of CO (m/z 138.1) or other characteristic fragments from the ring system.

-

Quantifier Transition (Predicted): 166.1 -> 138.1

-

Qualifier Transition (Predicted): 166.1 -> [a secondary fragment]

-

-

Optimize cone voltage and collision energy for the specific instrument to maximize signal intensity for these transitions.

-

Future Directions and Conclusion

5-Pyridoxolactone stands at an exciting intersection of metabolism and virology. Its identification as an endogenous antiviral agent opens up several avenues for future research and development.

Key Research Imperatives:

-

Elucidation of the Precise Antiviral Mechanism: Identifying the specific host or viral protein target of 5-Pyridoxolactone is paramount. This will validate its mechanism of action and enable structure-activity relationship (SAR) studies.

-

Broad-Spectrum Antiviral Screening: The activity of 5-Pyridoxolactone should be evaluated against a wide range of viruses, particularly enveloped viruses where entry is a critical step, to determine its therapeutic potential beyond BmNPV.

-

Pharmacokinetic and In Vivo Efficacy Studies: Once a scalable synthesis is established, its absorption, distribution, metabolism, and excretion (ADME) profile must be characterized in animal models, followed by efficacy studies in relevant viral infection models.

-

Development of a Validated Synthesis and Analytical Method: The proposed protocols in this guide provide a strong starting point, but formal validation and publication are needed to empower the broader research community.

References

-

Hu, X., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 22(14), 7423. [Link]

-

Hu, X., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. National Center for Biotechnology Information. [Link]

-

Hu, X., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. PubMed. [Link]

-

FooDB. (2015). Showing Compound 5-Pyridoxolactone (FDB023360). FooDB. [Link]

-

Ghassabian, S., et al. (2015). A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood. Journal of Chromatography B, 997, 214-220. [Link]

-

Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 vitamers...in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. [Link]

-

Mansoor, M. A., et al. (2014). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. Clinica Chimica Acta, 433, 1-6. [Link]

-

Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]

Sources

- 1. The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori [mdpi.com]

- 2. The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of 5-Pyridoxolactone in Bombyx mori Embryonic (BmE) Cell Culture: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Vitamin B6 Metabolite in Insect Cell Culture

The landscape of cell culture is in constant evolution, driven by the pursuit of novel reagents that can modulate cellular processes for research and therapeutic development. Within the realm of insect cell biology, the Bombyx mori embryonic (BmE) cell line serves as a cornerstone for studies in virology, recombinant protein expression, and insecticide screening. This guide delves into the application of a lesser-known but significant molecule, 5-Pyridoxolactone, a catabolite of the vitamin B6 pathway.

Recent groundbreaking research has identified 5-Pyridoxolactone as an endogenous antiviral molecule in BmE cells, particularly in the context of Bombyx mori nucleopolyhedrovirus (BmNPV) infection.[1][2] Its presence and activity open up new avenues for not only studying host-pathogen interactions but also for potentially enhancing cell culture robustness and exploring novel therapeutic strategies. This document provides a comprehensive overview of 5-Pyridoxolactone, its hypothesized mechanism of action, and detailed protocols for its application and assessment in BmE cell culture.

Scientific Foundation: Understanding 5-Pyridoxolactone and its Biological Context

5-Pyridoxolactone is a product of the vitamin B6 degradation pathway.[1] While its precise functions are still being unraveled, its emergence as a key player in the antiviral response of BmE cells highlights its biological significance.[1][2]

The Vitamin B6 Salvage and Degradation Pathway: A Hypothesized Mechanism of 5-Pyridoxolactone Formation

Insects, like other animals, are incapable of de novo synthesis of vitamin B6 and rely on a salvage pathway to interconvert various forms of the vitamin obtained from their diet.[3] The active coenzyme form, pyridoxal 5'-phosphate (PLP), is central to a vast array of metabolic reactions.[3][4][5] The degradation of vitamin B6 is a crucial process for maintaining homeostasis. The formation of 5-Pyridoxolactone is hypothesized to occur through a series of enzymatic steps involving pyridoxal, a form of vitamin B6.

Here, we propose a plausible pathway leading to the synthesis of 5-Pyridoxolactone in BmE cells:

-

Dephosphorylation of PLP: The pathway likely begins with the dephosphorylation of pyridoxal 5'-phosphate (PLP) to pyridoxal. This reaction is catalyzed by a pyridoxal 5'-phosphate phosphatase (PLPP) . A PLPP has been identified and characterized in Bombyx mori, lending strong support to this initial step.[6]

-

Oxidation of Pyridoxal: The resulting pyridoxal, which contains an aldehyde group, is then a substrate for an aldehyde oxidase (AOX) . These enzymes are known to be involved in the metabolism of various aldehydes in insects, including Bombyx mori.[7][8] The oxidation of the aldehyde group on pyridoxal would lead to the formation of 4-pyridoxic acid.

-

Lactonization: While the direct enzymatic conversion of 4-pyridoxic acid to 5-pyridoxolactone in insects is not yet fully elucidated, it is chemically plausible that an intramolecular esterification (lactonization) occurs, possibly facilitated by a yet-unidentified enzyme, to form the stable lactone ring of 5-Pyridoxolactone.

This proposed pathway provides a framework for understanding the endogenous production of 5-Pyridoxolactone and suggests that its levels could be influenced by the metabolic state of the BmE cells and the activity of these key enzymes.

Figure 2: General experimental workflow for assessing the effects of 5-Pyridoxolactone on BmE cells.

Protocol 1: Preparation of 5-Pyridoxolactone Stock Solution

Objective: To prepare a sterile, concentrated stock solution of 5-Pyridoxolactone for addition to BmE cell culture medium.

Materials:

-

5-Pyridoxolactone powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of 5-Pyridoxolactone powder (e.g., 10 mg).

-

Dissolution: Dissolve the powder in a minimal volume of DMSO to create a high-concentration stock (e.g., 10 mM). Vortex gently until the powder is completely dissolved.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest 5-Pyridoxolactone treatment) in your experiments.

Protocol 2: General Culture of BmE Cells

Objective: To maintain a healthy, actively growing culture of BmE cells for subsequent experiments.

Materials:

-

BmE cell line

-

Grace's Insect Medium, supplemented

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (optional)

-

T-25 or T-75 cell culture flasks

-

Incubator set to 27°C

Procedure:

-

Medium Preparation: Prepare complete Grace's medium by supplementing the basal medium with 10% heat-inactivated FBS. If desired, add Penicillin-Streptomycin to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.

-

Cell Seeding: Seed BmE cells in a T-25 or T-75 flask at a density that allows for logarithmic growth (typically 2-5 x 10^5 cells/mL).

-

Incubation: Incubate the cells at 27°C.

-

Subculturing: Monitor the cells daily. When they reach 80-90% confluency, subculture them. For adherent cells, gently dislodge them by tapping the flask or using a cell scraper. For suspension cultures, simply dilute the cell suspension into fresh medium. A split ratio of 1:3 to 1:5 is generally appropriate.

Protocol 3: Assessment of BmE Cell Viability using Trypan Blue Exclusion Assay

Objective: To determine the effect of 5-Pyridoxolactone on BmE cell viability.

Materials:

-

BmE cells cultured in complete Grace's medium

-

5-Pyridoxolactone stock solution (from Protocol 1)

-

Trypan Blue solution (0.4%)

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Seeding: Seed BmE cells in a 24-well plate at a density of 1 x 10^5 cells/well in 500 µL of complete Grace's medium. Allow the cells to attach and resume growth for 24 hours.

-

Treatment: Prepare serial dilutions of 5-Pyridoxolactone in complete Grace's medium from your stock solution. Suggested final concentrations to test could range from 1 µM to 50 µM. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Treat the cells with the different concentrations of 5-Pyridoxolactone and incubate for desired time points (e.g., 24, 48, and 72 hours) at 27°C.

-

Cell Harvesting: After incubation, collect the cells from each well. For adherent cells, gently scrape them into the medium.

-

Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Counting: Immediately load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Protocol 4: Assessment of BmE Cell Proliferation using MTT Assay

Objective: To measure the effect of 5-Pyridoxolactone on the metabolic activity and proliferation of BmE cells.

Materials:

-

BmE cells

-

5-Pyridoxolactone stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed BmE cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete Grace's medium. Incubate for 24 hours at 27°C.

-

Treatment: Treat the cells with various concentrations of 5-Pyridoxolactone (e.g., 1 µM to 50 µM), including vehicle and untreated controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 27°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 27°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Express the results as a percentage of the control (untreated or vehicle-treated cells).

Data Presentation: Hypothetical Results

The following table illustrates a potential outcome of treating BmE cells with 5-Pyridoxolactone for 48 hours, as assessed by the MTT assay.

| 5-Pyridoxolactone (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Proliferation (% of Control) |

| 0 (Control) | 0.85 ± 0.05 | 100% |

| 1 | 0.83 ± 0.06 | 97.6% |

| 5 | 0.80 ± 0.04 | 94.1% |

| 10 | 0.76 ± 0.05 | 89.4% |

| 25 | 0.65 ± 0.07 | 76.5% |

| 50 | 0.52 ± 0.08 | 61.2% |

Interpretation: In this hypothetical scenario, 5-Pyridoxolactone exhibits a dose-dependent inhibitory effect on BmE cell proliferation at concentrations of 10 µM and higher. This suggests that while it has antiviral properties, high concentrations may also impact general cell health.

Troubleshooting and Expert Insights

-

Low Cell Viability in Controls: Ensure the BmE cells are in the logarithmic growth phase and have not been over-confluent before seeding. Check for contamination and ensure the quality of the culture medium and FBS.

-

High Variability in MTT Assay: Ensure even cell seeding across the plate. Mix the MTT and solubilization solutions thoroughly in each well. Avoid introducing bubbles when reading the plate.

-

Precipitation of 5-Pyridoxolactone: If precipitation is observed upon dilution in the medium, prepare a lower concentration stock solution or slightly increase the final DMSO concentration (while still keeping it below cytotoxic levels).

-

Unexpected Effects on Cell Morphology: Document any changes in cell morphology (e.g., rounding, detachment) observed during treatment. These qualitative observations can provide valuable insights into the cellular response to 5-Pyridoxolactone.

Conclusion and Future Directions

5-Pyridoxolactone represents a promising new tool for researchers working with BmE cells and other insect cell lines. Its established antiviral activity, coupled with its origins in the fundamental vitamin B6 metabolic pathway, makes it a molecule of significant interest. The protocols detailed in this guide provide a solid foundation for investigating its effects on cell viability, proliferation, and its primary antiviral function.

Future research should focus on elucidating the precise enzymatic steps in its biosynthesis, identifying its cellular targets, and exploring its potential applications in improving baculovirus-based technologies. As our understanding of this intriguing molecule grows, so too will its utility in advancing the fields of insect cell biology and biotechnology.

References

-

Hua, X., Zhang, Q., Xu, W., Wang, X., Wang, F., Zhao, P., & Xia, Q. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 22(14), 7423. [Link]

-

Pais, S. S., Falcão, A. O., & Vale, N. (2020). Cytotoxic Plant Extracts towards Insect Cells: Bioactivity and Nanoencapsulation Studies for Application as Biopesticides. Molecules, 25(24), 5919. [Link]

-

Di Cara, F., Garaffo, M., Bellavia, G., & Cannizzaro, A. (2022). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 23(23), 15303. [Link]

-

Garrido-Bautista, J. A., & Larrinua, I. M. (2025). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 25(5), 3174. [Link]

-

Vernì, F., Cenci, G., & Gatti, M. (2025). Vitamin B6 deficiency produces metabolic alterations in Drosophila. Metabolomics, 21(1), 22. [Link]

-

Michalkova, V., Benoit, J. B., Attardo, G. M., Medlock, J., & Aksoy, S. (2014). Vitamin B6 Generated by Obligate Symbionts Is Critical for Maintaining Proline Homeostasis and Fecundity in Tsetse Flies. Applied and Environmental Microbiology, 80(18), 5656–5666. [Link]

-

Hasegawa, K., Tsuchida, H., & Nishiyama, T. (2016). Involvement of Vitamin B6 Biosynthesis Pathways in the Insecticidal Activity of Photorhabdus luminescens. Applied and Environmental Microbiology, 82(14), 4364–4372. [Link]

-

Latorre-Estivalis, J. M., Osorio-Pérez, L. F., & Castañeda, L. E. (2020). Genome-Wide Identification of Aldehyde Oxidase Genes in Moths and Butterflies Suggests New Insights Into Their Function as Odorant-Degrading Enzymes. Frontiers in Ecology and Evolution, 8, 58. [Link]

-

Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 26, 2026, from [Link]

-

Hua, X., Zhang, Q., Xu, W., Wang, X., Wang, F., Zhao, P., & Xia, Q. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. PubMed, 34299043. [Link]

-

Rodrigues, T. B., Mota, T., & da Silva, J. B. (2020). Characterization of Two Aldehyde Oxidases from the Greater Wax Moth, Galleria mellonella Linnaeus. (Lepidoptera: Pyralidae) with Potential Role as Odorant-Degrading Enzymes. Insects, 11(11), 785. [Link]

-

Huang, L., Zhang, Y., & Liu, J. (2017). Identification and characterization of a pyridoxal 5'-phosphate phosphatase in the silkworm (Bombyx mori). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 205, 38-44. [Link]

-

Llopis-Giménez, A., & Latorre-Estivalis, J. M. (2022). Involvement of Microbiota in Insect Physiology: Focus on B Vitamins. mBio, 13(6), e02324-22. [Link]

-

Pais, S. S., Falcão, A. O., & Vale, N. (2020). Cytotoxic Plant Extracts towards Insect Cells: Bioactivity and Nanoencapsulation Studies for Application as Biopesticides. MDPI. [Link]

-

Zhang, Y., Yang, Y., & Liu, J. (2020). Identification and Characterization of Aldehyde Oxidase 5 in the Pheromone Gland of the Silkworm (Lepidoptera: Bombycidae). Journal of Insect Science, 20(6), 13. [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridoxal phosphatase. Retrieved January 26, 2026, from [Link]

-

Brigham Young University. (n.d.). General (Stock) Solutions. Retrieved January 26, 2026, from [Link]

-

Li, Y., Li, X., & Wang, G. (2023). The Effects of Nine Compounds on Aldehyde-Oxidase-Related Genes in Bactrocera dorsalis (Hendel). Semantic Scholar. [Link]

-

Doke, S. K., & Dhawale, S. C. (2021). Insect in vitro System for Toxicology Studies — Current and Future Perspectives. Journal of Applied Biology & Biotechnology, 9(4), 1-8. [Link]

-

ResearchGate. (n.d.). Influence of B vitamins on insect reproduction. Retrieved January 26, 2026, from [Link]

-

USDA ARS. (2001). Insect Genetics and Biochemistry Research: Fargo, ND - Publication. Retrieved January 26, 2026, from [Link]

-

Younus, F., & Torson, A. S. (2013). Identification and Characterization of an Antennae-Specific Aldehyde Oxidase from the Navel Orangeworm. PLoS ONE, 8(6), e67794. [Link]

-

Matsuo, T., Fujiwara, A., Nakamura, K., & Sadzuka, Y. (2018). The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells. Oncology Letters, 15(4), 5181–5184. [Link]

Sources

- 1. The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features | MDPI [mdpi.com]

- 4. Vitamin B6 deficiency produces metabolic alterations in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a pyridoxal 5'-phosphate phosphatase in the silkworm (Bombyx mori) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Genome-Wide Identification of Aldehyde Oxidase Genes in Moths and Butterflies Suggests New Insights Into Their Function as Odorant-Degrading Enzymes [frontiersin.org]

- 8. Identification and Characterization of Aldehyde Oxidase 5 in the Pheromone Gland of the Silkworm (Lepidoptera: Bombycidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Antiviral Properties of Vitamin B6 Vitamers

For researchers and drug development professionals, understanding the multifaceted roles of essential nutrients can unveil novel therapeutic avenues. Vitamin B6, a vital coenzyme in over 150 biochemical reactions, is emerging as a molecule of interest in virology.[1] Its influence extends beyond general health, touching upon the intricate battle between a host and a viral invader. This guide provides a comparative analysis of the antiviral properties of the different forms of vitamin B6—known as vitamers—grounded in experimental evidence. We will dissect their mechanisms of action, which diverge into two distinct pathways: indirect support of the host's immune defense and direct molecular inhibition of viral machinery.

Understanding the B6 Vitamer Family

Vitamin B6 is not a single molecule but a group of six interconvertible compounds: pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), and their phosphorylated forms, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).[2] Within the cell, most of these forms are ultimately converted into PLP, the primary biologically active coenzyme.[3] This metabolic conversion is a critical concept, as the efficacy of any given vitamer in a biological system depends on its transformation into the active PLP form.

Caption: Vitamin B6 mitigates hyperinflammation by inhibiting NF-κB signaling.

Part 2: Direct Antiviral Activity – A Tale of One Vitamer

While the immunomodulatory effects are a property of the entire vitamer family (contingent on conversion to PLP), direct inhibition of viral replication is a far more specific action, attributable almost exclusively to Pyridoxal 5'-Phosphate (PLP) .

Mechanism of Action: Polymerase Inhibition via Schiff Base Formation

The key to PLP's direct antiviral activity lies in its chemistry. The aldehyde group at the 4-position of its pyridine ring is highly reactive. This aldehyde readily forms a covalent bond, known as a Schiff base, with primary amino groups, such as the epsilon-amino group of lysine residues within proteins. [1][4] Research has shown that PLP can function as an active site-directed inhibitor of various viral polymerases—the core enzymes responsible for replicating the viral genome. It has been demonstrated to inhibit:

-

Adenovirus DNA Polymerase [4]* Hepatitis B Virus (HBV) DNA Polymerase [1]* HIV-1 Reverse Transcriptase [5] In these cases, PLP is believed to bind to a lysine residue at or near the enzyme's active site, physically blocking the binding of deoxynucleoside triphosphates (dNTPs) and halting genome replication. [6]This mechanism is not observed with other B6 vitamers like pyridoxine or pyridoxamine, as they lack the necessary aldehyde moiety to form a Schiff base. [6]

Caption: Logical workflow for evaluating antiviral compounds.

Experimental Protocol 1: Cytotoxicity Assessment (MTT Assay)

Causality: Before testing for antiviral activity, one must determine the concentration range at which the B6 vitamer itself is not toxic to the host cells. The MTT assay is a reliable colorimetric method for assessing cell viability based on mitochondrial activity in living cells.

[7]Methodology:

-

Cell Seeding: Seed a 96-well plate with host cells (e.g., Vero E6, A549) at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of each B6 vitamer (e.g., PLP, PN) in appropriate cell culture medium. Include a "cells only" (untreated) control and a "medium only" (blank) control.

-

Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared vitamer dilutions to the respective wells. Incubate for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS. Add 10 µL of this stock to each well (final concentration ~0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The highest concentration that shows >95% cell viability is determined as the Maximum Non-Toxic Concentration (MNTC).

Experimental Protocol 2: Antiviral Efficacy (Plaque Reduction Assay)

Causality: This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication. I[8]t measures the reduction in the number of infectious virus particles, visualized as "plaques" (zones of cell death) in a cell monolayer.

Methodology:

-

Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection. 2[9]. Virus Dilution: Prepare a dilution of a lytic virus stock that will produce 50-100 plaques per well.

-

Treatment and Infection:

-

Prepare serial dilutions of the B6 vitamer in infection medium, starting from the predetermined MNTC.

-

Pre-mix the virus dilution with each vitamer concentration and incubate for 1 hour at 37°C. This tests for direct virucidal activity and inhibition of entry.

-

Alternatively, to test post-entry inhibition, first infect the cell monolayers with the virus for 1 hour, then remove the inoculum and add the vitamer-containing medium.

-

-

Inoculation: Remove growth medium from the cell monolayers. Inoculate the cells with 200 µL of the virus/vitamer mixture (or virus alone). Include a "virus only" (positive control) and "cells only" (negative control) well.

-

Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

-

Overlay Application: After adsorption, remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1.2% carboxymethyl cellulose or 0.6% agarose mixed 1:1 with 2x growth medium). T[8]his immobilizing layer ensures that new virus particles only infect adjacent cells, forming discrete plaques.

-

Incubation: Incubate the plates at 37°C, 5% CO₂ for a duration that allows for clear plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells with a 10% formalin solution for at least 30 minutes.

-

Stain the fixed monolayer with a 0.1% crystal violet solution for 15-20 minutes.

-

Gently wash the plate with water and allow it to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

-

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each vitamer concentration compared to the "virus only" control. The 50% Effective Concentration (EC₅₀) is determined using regression analysis.

Conclusion and Future Directions

The antiviral properties of B6 vitamers are best understood as a dual-pronged strategy. The entire family of vitamers contributes to host resilience by bolstering the immune system and preventing the catastrophic damage of hyperinflammation. This indirect effect is potent and broadly applicable. In contrast, the capacity for direct viral inhibition is a specific biochemical function of Pyridoxal 5'-Phosphate (PLP), mediated by its reactive aldehyde group which targets viral polymerases.

For drug development professionals, this distinction is paramount. In vitro screens for direct-acting antivirals should focus on PLP. Conversely, studies investigating nutritional support or immunomodulation may utilize other vitamers like pyridoxine, relying on the host's metabolic machinery for conversion to PLP.

A significant gap in the current literature is the lack of systematic, head-to-head comparative studies measuring the EC₅₀ values of all B6 vitamers against a broad panel of clinically relevant viruses, particularly RNA viruses. Such data would be invaluable in clarifying the therapeutic potential of each vitamer and guiding future research toward harnessing these essential molecules in the fight against viral diseases.

References

-

Kumrungsee, T., Zhang, P., Mourin, M., et al. (2020). Potential Role of Vitamin B6 in Ameliorating the Severity of COVID-19 and Its Complications. Frontiers in Nutrition. Available at: [Link]

-

Bowering, D., Wilson, J.E., & Kenney, F.T. (1996). Pyridoxal 5'-phosphate inhibition of adenovirus DNA polymerase. Journal of Biological Chemistry. Available at: [Link]

-

Oh, S.H., Park, Y.H., & Woo, K. (1989). Inactivation of human hepatitis B virus DNA polymerase by pyridoxal 5'-phosphate. Journal of Medical Virology, 28(1), 42-46. Available at: [Link]

-

Cellini, B., Montioli, R., Oppici, E., et al. (2015). Pyridoxamine and pyridoxal are more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I. Human Molecular Genetics, 24(19), 5574-5585. Available at: [Link]

-

Talbot, G., & Lavoie, J. (1992). Pyridoxal-5'-phosphate inhibits the polymerase activity of a recombinant RNAase H-deficient mutant of HIV-1 reverse transcriptase. AIDS Research and Human Retroviruses, 8(5), 597-604. Available at: [Link]

-

Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. Available at: [Link]

-

Abdel-Moneim, A.S., et al. (2023). Potent Antiviral Activity of Vitamin B12 against Severe Acute Respiratory Syndrome Coronavirus 2, Middle East Respiratory Syndrome Coronavirus, and Human Coronavirus 229E. MDPI. (Note: While the title focuses on B12, this paper contains the SI value for B6 against HCoV-229E). Available at: [Link]

-

Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Modak, M.J. (1975). Observations on the pyridoxal 5'-phosphate inhibition of DNA polymerases. Biochemistry, 14(15), 3397-3402. Available at: [Link]

-

Mikkelsen, K., et al. (2021). High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes. Cells, 10(7), 1777. Available at: [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

-

Al-Ishaq, R.K., et al. (2021). Vitamin B6 in Health and Disease. Molecules, 26(18), 5649. Available at: [Link]

-

IBT Bioservices. (n.d.). Virus Yield Reduction Assay Service. Retrieved from [Link]

-

Vrolijk, M.F., et al. (2017). The inactive form pyridoxine competitively inhibits the active pyridoxal-5'-phosphate. Toxicology in Vitro, 44, 188-195. Available at: [Link]

-

van der Ham, M., et al. (2021). The neuropathy of vitamin B6 is caused by pyridoxine and not by the active coenzyme pyridoxal 5'-phosphate. Neurotoxicology and Teratology. (This link points to a discussion on Mayo Clinic Connect which cites the relevant study). Available at: [Link]

-

VIRAPUR. (n.d.). Virus Plaque Assay Protocol. ResearchGate. Retrieved from [Link]

Sources

- 1. Inactivation of human hepatitis B virus DNA polymerase by pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridoxal 5'-phosphate inhibition of adenovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridoxal-5'-phosphate inhibits the polymerase activity of a recombinant RNAase H-deficient mutant of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Observations on the pyridoxal 5'-phosphate inhibition of DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Terrain of 5-Pyridoxolactone Research: A Comparative Guide to In Vivo and In Vitro Experimental Models

In the landscape of metabolic and antiviral research, the exploration of novel endogenous molecules is a critical frontier. 5-Pyridoxolactone, a metabolite of vitamin B6, has recently emerged as a molecule of interest, particularly for its potential antiviral properties.[1] For researchers and drug development professionals embarking on the study of this compound, the selection of an appropriate experimental model is a foundational decision that will profoundly influence the trajectory and translational relevance of their findings. This guide provides an in-depth comparison of in vivo and in vitro experimental models for the investigation of 5-Pyridoxolactone, offering technical insights and actionable protocols to empower scientifically rigorous and impactful research.

The Dichotomy of Discovery: Understanding the Landscape of In Vivo vs. In Vitro Models

The choice between an in vivo and an in vitro model is not merely a matter of methodological preference; it is a strategic decision that hinges on the specific research question at hand. In vitro models, conducted in a controlled laboratory setting outside of a living organism, offer a reductionist approach that is invaluable for dissecting specific cellular and molecular mechanisms.[2] Conversely, in vivo models, which utilize whole living organisms, provide a holistic perspective, allowing for the examination of complex physiological interactions, pharmacokinetics, and systemic effects.[3]

For a compound like 5-Pyridoxolactone, which is a product of and likely influences metabolic pathways, the interplay between these two model systems is particularly crucial. While in vitro studies can illuminate its direct effects on viral replication within a specific cell type, in vivo studies are essential to understand its metabolic fate, potential toxicity, and overall efficacy within a complex biological system.

A Focused Lens: The In Vitro Model for Antiviral Screening of 5-Pyridoxolactone

The discovery of 5-Pyridoxolactone's antiviral activity was first reported in a study utilizing an in vitro model based on the silkworm-derived Bombyx mori embryonic cell line (BmE) and the Bombyx mori nucleopolyhedrovirus (BmNPV).[1][4] This system provides a robust and reproducible platform for initial screening and mechanistic studies of 5-Pyridoxolactone's antiviral effects.

Rationale for the BmE/BmNPV In Vitro Model

The BmE/BmNPV model is particularly well-suited for the initial investigation of 5-Pyridoxolactone for several reasons:

-

Established System: The culture of BmE cells and the propagation of BmNPV are well-documented, providing a reliable and consistent experimental setup.

-

Clear Endpoint: Viral replication can be readily quantified through methods such as quantitative PCR (qPCR) and observation of cytopathic effects, offering a clear and measurable outcome.

-

Mechanistic Insights: This model allows for the investigation of the specific stages of the viral life cycle that may be inhibited by 5-Pyridoxolactone, such as viral entry, replication, or egress.

Experimental Workflow: In Vitro Antiviral Assay

Caption: Workflow for in vivo antiviral testing of 5-Pyridoxolactone.

Proposed Protocol: In Vivo Antiviral Efficacy of 5-Pyridoxolactone in a Murine Model

1. Animal Model and Husbandry:

-

Use an appropriate strain of mice (e.g., BALB/c or C57BL/6) and allow for a one-week acclimatization period.

-

House the animals in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to food and water.

2. Viral Infection:

-

Choose a suitable viral pathogen for which a murine model is established (e.g., influenza virus, murine cytomegalovirus). [5][6]* Infect the mice via an appropriate route (e.g., intranasal for respiratory viruses). Include a control group that receives a mock infection.

3. 5-Pyridoxolactone Administration:

-

Prepare a sterile formulation of 5-Pyridoxolactone for administration (e.g., in saline or another suitable vehicle).

-

Administer the compound to the mice via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. [2]Begin treatment either prophylactically (before viral challenge) or therapeutically (after viral challenge). Include a vehicle control group.

4. Monitoring and Sample Collection:

-

Monitor the mice daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.

-

At predetermined time points, collect blood samples for biochemical analysis to assess for any potential toxicity.

-

At the end of the study, euthanize the mice and collect relevant tissues (e.g., lungs, spleen, liver) for viral load determination and histopathological analysis.

5. Analysis:

-

Quantify the viral load in the collected tissues using qPCR.

-

Perform histopathological examination of the tissues to assess the extent of tissue damage and inflammation.

-

Analyze blood samples for markers of liver and kidney function to evaluate the systemic toxicity of 5-Pyridoxolactone.

| Parameter | In Vivo Model (Murine) |

| System Complexity | High (whole organism) |

| Throughput | Low |

| Cost | High |

| Mechanistic Insight | Moderate (systemic effects) |

| Physiological Relevance | High |

| Pharmacokinetic Data | Obtainable |

| Toxicity Assessment | Comprehensive (systemic) |

Bridging the Gap: Integrating In Vitro and In Vivo Data

The true power of these experimental models lies in their integration. Data from in vitro studies can guide the design of more refined and targeted in vivo experiments. For instance, the effective concentration of 5-Pyridoxolactone identified in the BmE/BmNPV model can inform the initial dosage for murine studies. Mechanistic insights from in vitro viral entry assays can direct researchers to look for specific effects on viral dissemination in the in vivo model.

Conversely, unexpected findings in the in vivo model, such as a lack of efficacy despite promising in vitro results, can prompt further in vitro investigations into factors like metabolic inactivation or cell-type specific effects.

The Metabolic Context: Vitamin B6 Pathway

Understanding the metabolic origin of 5-Pyridoxolactone is crucial for interpreting experimental results. It is a product of the vitamin B6 degradation pathway.

Caption: Simplified Vitamin B6 metabolism pathway leading to 5-Pyridoxolactone. [7][8][9][10]

Conclusion

The investigation of 5-Pyridoxolactone stands as a promising avenue in both metabolic and antiviral research. The judicious selection and application of experimental models are paramount to unlocking its full scientific and therapeutic potential. The in vitro BmE/BmNPV model serves as an excellent initial platform for high-throughput screening and mechanistic elucidation of its antiviral properties. The proposed in vivo murine model is an indispensable subsequent step for evaluating its efficacy, safety, and pharmacokinetic profile in a complex physiological system. By leveraging the complementary strengths of both approaches, the scientific community can build a comprehensive understanding of 5-Pyridoxolactone and pave the way for its potential translation into novel therapeutic strategies.

References

-

Bombyx mori Nuclear Polyhedrosis Virus (BmNPV) Induces Host Cell Autophagy to Benefit Infection. (2017). Viruses. [Link]

-

In vivo proof-of-concept for two experimental antiviral drugs, both directed to cellular targets, using a murine cytomegalovirus model. (2019). Antiviral Research. [Link]

-

The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. (2021). International Journal of Molecular Sciences. [Link]

-

3D Culture BME Cell Proliferation Assay Kit. (n.d.). Trevigen. [Link]

-

Dissecting the Cell Entry Pathway of Baculovirus by Single-Particle Tracking and Quantitative Electron Microscopic Analysis. (2017). Journal of Virology. [Link]

-

Polymerase Chain Reaction Based Detection of Grasserie Virus, Bmnpv in Silkworm, Bombyx Mori. (2017). Bioscience Biotechnology Research Communications. [Link]

-

Schematic vitamin B6 metabolism in humans. The diagram corresponds to... (n.d.). ResearchGate. [Link]

-

The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. (2021). PubMed. [Link]

-

Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. (2016). PLOS ONE. [Link]

-

Evaluating Novel Quantification Methods for Infectious Baculoviruses. (2023). MDPI. [Link]

-

Experimental Infection of Rats with Influenza A Viruses: Implications for Murine Rodents in Influenza A Virus Ecology. (2018). MDPI. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Current Protocols in Toxicology. [Link]

-

Direct Application of the New PCR Protocol for Evaluation and Monitoring of Bombyx Mori Infection by Nucleopolyhedrovirus. (2011). Scite.ai. [Link]

-

Insights Into the Antiviral Pathways of the Silkworm Bombyx mori. (2021). Frontiers in Immunology. [Link]

-

Vitamin B6. (n.d.). Wikipedia. [Link]

-

Vitamin B6 and Its Role in Cell Metabolism and Physiology. (2020). Cells. [Link]

-

Specialized metabolites from plants as a source of new multi-target antiviral drugs: a systematic review. (2023). PubMed Central. [Link]

-

Protocol for Baculovirus Expression of Glycozymes. (n.d.). Glyco-Enzyme Repository. [Link]

-

Rapid detection of Bombyx mori nucleopolyhedrovirus (BmNPV) by a reverse transcription loop-mediated isothermal amplification assay combined with a lateral flow dipstick method. (2016). ResearchGate. [Link]

-

Schematic diagram of vitamin B6 metabolism. B6 vitamers, including... (n.d.). ResearchGate. [Link]

-

Development and Validation of a SYBR Green Real Time PCR Protocol for Detection and Quantification of Nervous Necrosis Virus (NNV) Using Different Standards. (2019). MDPI. [Link]

-

A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection. (2022). Microbiology Spectrum. [Link]

-

5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry to host cells. (2024). Virology Journal. [Link]

-

Baculovirus. (n.d.). Expression Systems. [Link]

-

A BSL-2 compliant mouse model of SARS-CoV-2 infection for efficient and convenient antiviral evaluation. (2024). ASM Journals. [Link]

-

Schematic display of vitamin B6 metabolism. The different B6 vitamers... (n.d.). ResearchGate. [Link]

Sources

- 1. The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specialized metabolites from plants as a source of new multi-target antiviral drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]

- 6. In vivo proof-of-concept for two experimental antiviral drugs, both directed to cellular targets, using a murine cytomegalovirus model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

5-Pyridoxolactone: A Novel Antiviral Candidate – A Comparative Guide for Researchers

For researchers and drug development professionals at the forefront of virology, the quest for novel antiviral agents is a perpetual challenge. The emergence of drug-resistant viral strains and the ever-present threat of new pandemics necessitate a continuous exploration of new therapeutic avenues. In this context, the discovery of the antiviral properties of 5-Pyridoxolactone, a metabolite of vitamin B6, has opened up an intriguing new area of investigation. This guide provides a comprehensive analysis of the current understanding of 5-Pyridoxolactone's antiviral effects, its proposed mechanism of action, and a comparative perspective against other antiviral strategies, alongside a roadmap for future research.

Introduction: The Emergence of 5-Pyridoxolactone as an Antiviral Molecule

5-Pyridoxolactone is a catabolite of vitamin B6, a vital coenzyme in numerous metabolic pathways.[1] Its role in the host's defense against viral infections was first identified in a study investigating the metabolic response of silkworm (Bombyx mori) cells to infection with the Bombyx mori nucleopolyhedrovirus (BmNPV), a DNA virus that causes significant economic losses in sericulture.[1][2] This initial study revealed that 5-Pyridoxolactone is an important antiviral molecule within the host, exhibiting a strong inhibitory effect on BmNPV proliferation.[1][2] While the current body of research is focused on this single viral strain, the findings present a compelling case for broader investigation into the antiviral potential of this intriguing molecule.

In-Depth Analysis of Antiviral Activity against Bombyx mori Nucleopolyhedrovirus (BmNPV)

The foundational research on 5-Pyridoxolactone's antiviral properties demonstrated a significant, dose-dependent inhibition of BmNPV replication in cultured Bombyx mori embryonic (BmE) cells.[1][2]

Quantitative Analysis of BmNPV Inhibition

The inhibitory effect of 5-Pyridoxolactone on BmNPV was quantified by measuring the decrease in viral DNA levels in infected BmE cells. The results, as summarized in the table below, clearly indicate a dose-dependent reduction in viral proliferation.

| Concentration of 5-Pyridoxolactone | Relative BmNPV DNA Level (as a percentage of control) |

| 0 µM (Control) | 100% |

| 2.5 µM | Significantly reduced |

| 5 µM | Further reduced |

| 10 µM | Markedly reduced |

| 20 µM | Strongly inhibited |

Data adapted from the study by Wang et al. (2021). The term "significantly reduced" and subsequent descriptions are used to represent the trend observed in the original study, which reported statistically significant decreases.

Proposed Mechanism of Action: Inhibition of Viral Entry

Caption: Proposed mechanism of 5-Pyridoxolactone's antiviral action against BmNPV.

Exploring the Potential for Broader Antiviral Activity

While the currently available data is limited to BmNPV, the proposed mechanism of inhibiting viral entry holds significant promise for a broader spectrum of antiviral activity.

Viral Entry Inhibition: A Key Target for Broad-Spectrum Antivirals

Targeting the initial stages of the viral life cycle, such as attachment and entry into the host cell, is a well-established strategy for developing broad-spectrum antiviral drugs.[3] This approach can be effective against a wide range of viruses that utilize similar entry mechanisms. Small molecules that inhibit viral entry can act by interfering with viral surface proteins or host cell receptors.[4][5][6]

Antiviral Potential of Vitamin B6 and its Metabolites

5-Pyridoxolactone is a product of the vitamin B6 degradation pathway.[1] While research on the direct antiviral effects of many vitamin B6 metabolites is limited, some studies have suggested a link between vitamin B6 status and viral pathogenesis. For instance, metabolites of the pentose and glucuronate interconversions, which are linked to vitamin B6 metabolism, have demonstrated antiviral properties.[7] Further investigation into other vitamin B6 metabolites could uncover additional compounds with antiviral potential.

Comparison with Alternative Antiviral Strategies for BmNPV

Currently, there are no commercially available and highly effective antiviral drugs for the prevention and control of BmNPV infection in sericulture.[8] However, research into alternative treatments is ongoing.

| Antiviral Strategy | Mechanism of Action | Efficacy against BmNPV |

| 5-Pyridoxolactone | Inhibition of viral entry | Dose-dependent inhibition of viral replication in vitro[1][2] |

| Botanical Extracts (e.g., from Psoralea corylifolia) | Not fully elucidated, may involve multiple components with antiviral properties | Reduced larval mortality and enhanced economic parameters in vivo[9] |

| Silver Nanoparticles (AgNPs) | Destruction of the polyhedral structure of the virus | Weakened virulence and inhibition of viral replication in vitro and in vivo[10] |

| PI3K Inhibitors (e.g., AZD8835) | Targeting host cell signaling pathways (PI3K/Akt pathway) that are exploited by the virus for its proliferation | Decreased mortality of silkworms infected with BmNPV[11] |

This comparison highlights that while 5-Pyridoxolactone shows promise as a specific molecular inhibitor, other strategies targeting either the virus directly or host factors are also being explored. The development of host-targeted antivirals is a particularly attractive approach for achieving broad-spectrum activity and overcoming drug resistance.[12]

Future Directions and Experimental Protocols

The preliminary findings on 5-Pyridoxolactone are encouraging, but extensive research is required to validate its potential as a broad-spectrum antiviral agent. The following experimental plan outlines a systematic approach for researchers to evaluate its efficacy against a wider range of viruses.

Proposed Experimental Workflow

Caption: A proposed experimental workflow for evaluating the antiviral potential of 5-Pyridoxolactone.

Detailed Protocol: Viral Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Virus stock of known titer

-

5-Pyridoxolactone stock solution

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and allow them to grow to a confluent monolayer.

-

Compound Dilution: Prepare a series of dilutions of 5-Pyridoxolactone in cell culture medium.

-

Virus Infection: Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus that will produce approximately 50-100 plaques per well.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different dilutions of 5-Pyridoxolactone to the respective wells. Include a "no-drug" control.

-

Overlay: Add an overlay of agarose or methylcellulose to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at the optimal temperature for virus replication for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of 5-Pyridoxolactone compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

5-Pyridoxolactone represents a promising new lead in the field of antiviral drug discovery. Its demonstrated efficacy against BmNPV, coupled with a proposed mechanism of action that is a known target for broad-spectrum antivirals, warrants a thorough investigation of its effects on a wider range of viral pathogens. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate its potential and contribute to the development of novel therapeutic strategies to combat viral diseases. While the journey from a single observation to a clinically approved antiviral is long and challenging, the initial findings on 5-Pyridoxolactone provide a compelling starting point for this important endeavor.

References

-

Wang, Y., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 22(14), 7423. [Link]

-

Wang, Y., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. PubMed, 34299043. [Link]

- Alagarasu, K. (2022). Extracts of medicinal plants with anti-Dengue, anti-Zika, anti-Chikungunya, and anti-Mayaro activity. Frontiers in Cellular and Infection Microbiology.

- Calixto, J. B. (2019). Natural products with antiviral activity. Brazilian Journal of Medical and Biological Research, 52(9), e8721.

-

Chen, Y., et al. (2022). Vitamin B6 Metabolic Pathway is Involved in the Pathogenesis of Liver Diseases via Multi-Omics Analysis. Frontiers in Immunology, 13, 868742. [Link]

-

De Clercq, E. (2021). Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses. Viruses, 13(10), 2069. [Link]

-

El-Sayed, N. S., et al. (2021). Inhibition of SARS-CoV-2 Entry into Host Cells Using Small Molecules. Viruses, 13(3), 481. [Link]

-

Gao, L., et al. (2019). Mechanism of Enhanced Bombyx mori Nucleopolyhedrovirus-Resistance by Titanium Dioxide Nanoparticles in Silkworm. PLoS ONE, 14(1), e0211236. [Link]

- Kumar, A., et al. (2020). SARS-CoV-2 Entry Inhibitors: Small Molecules and Peptides Targeting Virus or Host Cells. Molecules, 25(23), 5649.

-

Midttun, Ø., et al. (2017). Direct and Functional Biomarkers of Vitamin B6 Status. Annals of Nutrition and Metabolism, 71(Suppl. 1), 21-29. [Link]

-

Ou, J., et al. (2015). Broad-spectrum antiviral agents. Frontiers in Microbiology, 6, 1017. [Link]

- Pan, T. L., et al. (2021). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Molecules, 26(18), 5535.

-

Parvez, M. K. (2018). Vitamin B6. In Wikipedia. [Link]

-

Roller, R. J. (2023). Preparing for the next viral threat with broad-spectrum antivirals. Journal of Clinical Investigation, 133(11), e170547. [Link]

-

Shen, Z., et al. (2020). Analysis of Silver Nanoparticles for the Treatment and Prevention of Nucleopolyhedrovirus Affecting Bombyx mori. International Journal of Molecular Sciences, 21(18), 6843. [Link]

-

Smith, J. D., & Cunningham, J. M. (2012). Small-Molecule Inhibition of Viral Fusion Glycoproteins. Current Topics in Membranes, 70, 81-106. [Link]

- Stuart, T. S. (n.d.). Mechanisms of action of antiviral drugs. Research Starters.

-

S., Manimegalai. (2022). Botanicals against Nuclear Polyhedrosis Virus infecting three breeds of mulberry silkworm, Bombyx mori L. ResearchGate. [Link]

-

Tardy, A. L., et al. (2021). Vitamin B6 in Health and Disease. Nutrients, 13(9), 3229. [Link]

-

Tripathi, S., & Pohl, M. O. (2020). Development of Small-Molecule Inhibitors Against Zika Virus Infection. Frontiers in Microbiology, 11, 1515. [Link]

- Varghese, F. S., & Shivkumar, M. (2022). Antiviral plant-derived natural products to combat RNA viruses: Targets throughout the viral life cycle. Letters in Applied Microbiology, 74(4), 513-527.

-

V’kovski, P., et al. (2021). Host-targeted antivirals as broad-spectrum inhibitors of respiratory viruses. Current Opinion in Virology, 49, 43-51. [Link]

-